molecular formula C8H9NO5 B11924667 Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate

Cat. No.: B11924667
M. Wt: 199.16 g/mol
InChI Key: PPKVLSUMJLINBP-UHFFFAOYSA-N
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Description

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methoxycarbonyl group at position 5 and an oxiran-2-ylmethoxy (epoxide-containing) group at position 3. This structural motif confers unique reactivity due to the strained epoxide ring, which is susceptible to nucleophilic attack, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3

InChI Key

PPKVLSUMJLINBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenesThe reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal-free synthetic routes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The epoxide group in the target compound distinguishes it from analogs with stable substituents (e.g., phenyl, bromophenyl). This group enhances reactivity, enabling ring-opening reactions for further functionalization .

Synthetic Strategies: Epoxide-containing derivatives may require specialized conditions (e.g., oxirane formation via peroxidation), whereas aryl-substituted analogs are synthesized via classic coupling or substitution reactions . Amino and Boc-protected groups involve multi-step sequences, including nitration/reduction or Boc-deprotection .

Biological Relevance :

  • Sigma-1 receptor ligands (e.g., ) highlight the role of isoxazole derivatives in neurodegenerative disease research.
  • Antibacterial and anticancer activities are linked to substituent-driven interactions with biological targets (e.g., phenyl groups enhancing hydrophobic binding) .

Physical and Spectral Data :

  • NMR and crystallographic data (e.g., ) confirm structural assignments, while melting points and yields provide practical insights for synthesis optimization.

Biological Activity

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes an epoxide moiety. This article explores its biological activity, synthesis, and potential applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H9NO4C_8H_9NO_4, with a molecular weight of approximately 193.16 g/mol. The presence of the methoxy group and the epoxide ring contributes to its reactivity and potential biological activities. Isoxazoles are known for their diverse biological properties, including anticancer, antibacterial, and antioxidant activities .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring and the introduction of the epoxide group. The synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product. A general synthetic pathway may include:

  • Formation of Isoxazole Ring : Using appropriate starting materials such as hydroxylamine derivatives.
  • Epoxidation : Introducing the epoxide functionality through reactions with oxidizing agents.
  • Methoxy Group Introduction : Utilizing methylating agents to attach the methoxy group.

Anticancer Properties

Research has indicated that compounds within the isoxazole family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit cancer cell proliferation in various cell lines (e.g., Huh7, MCF7, HCT116) with IC50 values ranging from 0.7 to 35.2 µM . The mechanism often involves cell cycle arrest and modulation of key regulatory proteins like CDK4.

CompoundCell LineIC50 (µM)Mechanism
Compound AHuh70.7CDK4 inhibition
Compound BMCF73.6G0/G1 phase arrest
Compound CHCT11610.1Apoptosis induction

Antibacterial and Antioxidant Activity

This compound may also exhibit antibacterial properties due to its structural characteristics. Isoxazoles have been reported to show activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways . Additionally, antioxidant activities have been observed in related compounds, suggesting that this compound could contribute to oxidative stress reduction in biological systems.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of isoxazole derivatives for their cytotoxic effects against liver cancer cell lines (Huh7). Compounds were screened using sulforhodamine B assays, revealing several candidates with superior activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
    • Findings : Compounds exhibited IC50 values significantly lower than those of conventional treatments, indicating potential for development as novel anticancer agents.
  • Case Study on Antibacterial Activity : Research on substituted isoxazoles showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the isoxazole structure could enhance antibacterial efficacy .

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